

physicochemical properties of 2-Fluoro-5-methylbenzene-1,4-diamine

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Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzene-1,4-diamine

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An In-depth Technical Guide to the Physicochemical Properties of **2-Fluoro-5-methylbenzene-1,4-diamine**

Introduction

2-Fluoro-5-methylbenzene-1,4-diamine is an aromatic amine whose structural features—a fluorinated benzene ring with two amine groups and a methyl substituent—make it a molecule of significant interest in synthetic and medicinal chemistry. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, attributes highly sought after in drug development.^[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all physicochemical analysis.

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	2-fluoro-5-methylbenzene-1,4-diamine	[2]
CAS Number	1141669-41-1	[2][3][4]
Molecular Formula	C ₇ H ₉ FN ₂	[5]
Molecular Weight	140.16 g/mol	[5]

| MDL Number | MFCD11656784 |[5] |

The structure of **2-Fluoro-5-methylbenzene-1,4-diamine** features a p-phenylenediamine scaffold. The fluorine atom at the 2-position and the methyl group at the 5-position introduce electronic and steric modifications that distinguish it from simpler diamines. These substitutions are critical for its utility as a building block in creating more complex molecules with tailored properties.[5]

Caption: Chemical structure of **2-Fluoro-5-methylbenzene-1,4-diamine**.

Core Physicochemical Properties

The following sections detail the essential physicochemical properties. Where specific experimental data for this compound is not publicly available, standardized, field-proven protocols for their determination are provided.

Melting Point

The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting range typically signifies high purity.

Table 2: Melting Point Data

Property	Value
Melting Point	Not available in cited literature. To be determined experimentally.

| Appearance | Expected to be a solid, potentially a light brown powder.^[6] |

- **Sample Preparation:** Ensure the compound is crystalline and thoroughly dry. Grind a small amount into a fine powder.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. The packing density is crucial for accurate heat transfer.
- **Apparatus Setup:** Place the loaded capillary into a calibrated digital melting point apparatus.
- **Measurement:**
 - Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate determination.
 - For the precise measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). A pure compound should have a melting range of <2 °C.

Boiling Point

The boiling point provides insight into the volatility of a compound, which is influenced by its molecular weight and intermolecular forces.

Table 3: Boiling Point Data

Property	Value
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| Boiling Point | Not available in cited literature. To be determined experimentally. |

Given the likely high boiling point and the small quantities typical in research, a microscale method is appropriate.

- **Apparatus:** Place a small amount of the liquid sample (or melted solid) into a small test tube. Attach this tube to a thermometer.

- **Capillary Inversion:** Place a capillary tube, sealed at one end, into the test tube with its open end down.
- **Heating:** Heat the assembly in a heating block or oil bath.
- **Observation:** As the liquid heats, air will bubble out of the inverted capillary. The boiling point is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary tube. This occurs when the external pressure equals the vapor pressure of the substance.
- **Pressure Correction:** If the atmospheric pressure is not 760 mmHg, the observed boiling point should be corrected using a nomograph or the Clausius-Clapeyron relation.

Solubility

Solubility is a critical parameter for drug development, affecting formulation, bioavailability, and assay development. A qualitative and quantitative assessment is necessary.

Table 4: Solubility Profile

Solvent	Qualitative Solubility	Quantitative Solubility
Water	To be determined	To be determined
Methanol	Likely soluble	To be determined
DMSO	Likely soluble	To be determined

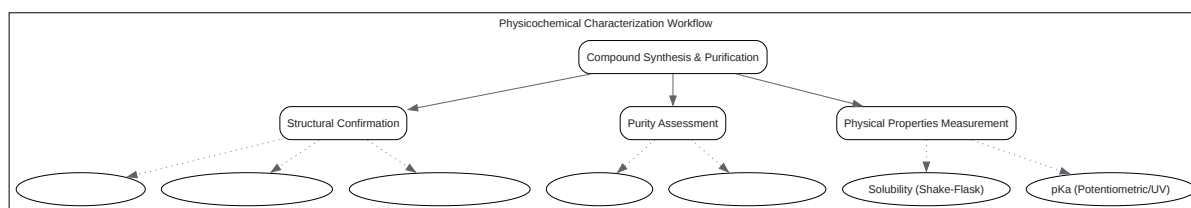
| Dichloromethane | To be determined | To be determined |

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS buffer, organic solvent) in a sealed vial. The excess solid ensures that saturation is achieved.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the samples at high speed to pellet the undissolved solid.

- **Quantification:** Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for structural confirmation and purity assessment.



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Caption: Workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule.

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two amine ($-\text{NH}_2$) protons, and the methyl ($-\text{CH}_3$) protons. The aromatic protons will exhibit splitting patterns (coupling) influenced by each other and by the fluorine atom.

The amine protons may appear as broad singlets and their chemical shift can be concentration and solvent dependent.

- ^{13}C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine will show a characteristic large one-bond coupling (^1JCF).
- ^{19}F NMR: The fluorine NMR will show a single resonance, likely a multiplet due to coupling with adjacent aromatic protons.
- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). The choice of solvent is critical; DMSO- d_6 is often preferred for amines as it slows down proton exchange, allowing for sharper NH signals.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
- Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ^1H , ^{13}C , and ^{19}F should be used.
- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum to determine proton ratios.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition.

- Expected Mass: The exact mass of the $[\text{M}+\text{H}]^+$ ion would be approximately 141.0826 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula ($\text{C}_7\text{H}_9\text{FN}_2$) to within a few parts per million (ppm).
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject the sample onto an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used with a gradient of water and

acetonitrile (both often containing 0.1% formic acid to facilitate ionization). This step separates the compound from any potential impurities.

- Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI) in positive mode, which is effective for protonating amines.
- Detection: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Applications and Relevance in Drug Development

2-Fluoro-5-methylbenzene-1,4-diamine serves as a key intermediate in the synthesis of a variety of value-added compounds.[\[5\]](#)

- Pharmaceuticals: The diamine functionality allows it to be a precursor for heterocyclic ring systems common in many drug scaffolds. The fluorine atom can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.[\[1\]](#)
- Agrochemicals: Similar to pharmaceuticals, its structure can be incorporated into novel pesticides and herbicides where metabolic stability and target affinity are crucial.[\[5\]](#)
- Dyes and Pigments: It is used in the synthesis of dyes, particularly for hair dyes, where the fluorine can improve color fastness and stability.[\[5\]](#)

Safety and Handling

Proper handling is essential when working with any chemical compound.

- Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[\[2\]](#)
- Signal Word: Warning.[\[2\]](#)
- Handling Recommendations: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

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